molecular formula C10H8FN3 B1330577 5-(4-Fluorophenyl)pyrimidin-4-amine CAS No. 56239-05-5

5-(4-Fluorophenyl)pyrimidin-4-amine

Cat. No.: B1330577
CAS No.: 56239-05-5
M. Wt: 189.19 g/mol
InChI Key: MSKBOHZOGUHTPW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyrimidin-4-amine (5-FPP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a derivative of the pyrimidine nucleus, which is composed of two nitrogen atoms and three carbon atoms, and it is a highly versatile compound with multiple potential uses. 5-FPP has been studied for its potential applications in drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

  • Metabolic Pathways in Drug Development : A study by Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, which are structurally similar to 5-(4-Fluorophenyl)pyrimidin-4-amine. This research is significant for understanding the metabolic fate of aryl-pyrimidine–containing compounds, a category that includes this compound. The study found unusual metabolic pathways involving ring-opening reactions and the formation of imidazole rings, which are crucial for drug development and understanding drug metabolism (Lindgren et al., 2013).

  • Fungicidal Activities : Ren et al. (2007) designed and synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, which are structurally related to this compound. These compounds showed significant inhibition activities against fungi such as Rhizoctonia solani and Botrytis cinerea. This indicates the potential use of similar fluorophenyl pyrimidine compounds in agriculture and plant protection (Ren et al., 2007).

  • Quantum Chemical Characterization for Hydrogen Bonding : Traoré et al. (2017) conducted a study on hydrogen bonding sites in pyrimidine compounds, including 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine, a compound similar to this compound. The study used quantum chemistry methods to identify major hydrogen bonding sites, which is essential for understanding the chemical properties and potential interactions of these compounds (Traoré et al., 2017).

  • Synthesis of Key Intermediates in Drug Development : Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to this compound. This compound is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, highlighting its importance in the synthesis of new therapeutic agents (Zhang et al., 2009).

  • Radiosensitizing Effects in Cancer Therapy : Jung et al. (2019) explored the radiosensitizing effect of novel phenylpyrimidine derivatives, including compounds structurally similar to this compound. These compounds were found to increase the effectiveness of radiotherapy for cancer treatment, showing significant potential in enhancing cancer treatment outcomes (Jung et al., 2019).

Future Directions

Research on pyrimidine derivatives, including “5-(4-Fluorophenyl)pyrimidin-4-amine”, is ongoing. Future directions may include the development of new synthetic methods, exploration of their biological activities, and optimization of their drug-likeness during lead optimization .

Properties

IUPAC Name

5-(4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKBOHZOGUHTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313690
Record name 5-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-05-5
Record name MLS003115453
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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